Cas no 531-75-9 (Esculin)
Esculin Chemical and Physical Properties
Names and Identifiers
-
- Esculin
- 6-(beta-D-Glucopyranosyloxy)-7-hydroxy-2H-1-benzopyran-2-one
- 6,7-Dihydroxycoumarin 6-glucoside
- Esculin hydrate
- 2H-1-Benzopyran-2-one,6-(b-D-glucopyranosyloxy)-7-hydroxy-
- Aesculin
- Aesculin (Esculin)
- Esculin Sesquihydrate
- ESCULIN(ESCULETIN-6-GLUCOSIDE)(P) PrintBack
- ESCULIN(ESCULETIN-6-GLUCOSIDE)(RG) PrintBack
- 7-Hydroxycoumarin-6-yl β-D-Glucopyranoside Sesquihydrate
- BICOLOIN
- Bicolorin
- Crataegin
- Escosyl
- Polychrom
- POLYDROM
- vitaminc2
- Enallachrome
- Esculetin 6-O-glucoside
- Esculetin-6-β-D-glucopyranoside
- Esculoside
- Polychrome
- (-)-Esculin
- 6,7-Dihydroxycoumarin-6-O-glucoside
- Aesculinum
- Esculine
- Esculetin 6-beta-D-glucoside
- 6-(beta-D-Glucopyranosyloxy)-7-hydroxy-cumarin
- 7-Hydroxy-6-cumarinyl-glucosid
- 1Y1L18LQAF
- XHCADAYNFIFUHF-TVKJYDDYSA-N
- Aesculetin glukosid
- 7-Hydroxy-6-glucosyloxy-2H-chromene
- Esculin hydrate, 97%
- LS-14393
- HMS3651K16
- 6,7-Dihydroxycoumarin-6-glucoside
- NCGC00017242-02
- AKOS024282472
- SCHEMBL13096303
- SCHEMBL20179973
- ZINC00001368
- 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl hexopyranoside
- 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy-
- BDBM237203
- DTXSID50859464
- NCGC00142472-01
- 7-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)(2H-3,4,5,6-tetrahydropyran-2-y loxy)]chromen-2-one
- CHEMBL359043
- 6-(beta-D-Glucopyranosyloxy)-7-hydroxy-2H-1- benzopyran-2-one
- FT-0603455
- SCHEMBL2894
- Oprea1_018958
- NSC26665
-
- MDL: MFCD00006879
- Inchi: 1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2/t10-,12-,13+,14-,15-/m1/s1
- InChI Key: XHCADAYNFIFUHF-TVKJYDDYSA-N
- SMILES: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1=C(C([H])=C2C(C([H])=C([H])C(=O)O2)=C1[H])O[H]
Computed Properties
- Exact Mass: 340.07900
- Monoisotopic Mass: 340.079432
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 495
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 146
- Isotope Atom Count: 0
- Molecular Weight: 340.28
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: -0.6
- Topological Polar Surface Area: 146
Experimental Properties
- Color/Form: Cream powder
- Density: 0.791 g/mL at 20 °C
- Melting Point: 203-205 ºC
- Boiling Point: 697.7℃ at 760 mmHg
- Flash Point: 15 °C
- Refractive Index: -79 ° (C=2.4, 50% Dioxane)
- Solubility: methanol: 50 mg/mL hot, clear to very faintly turbid, yellow-green fluoresc.
- Water Partition Coefficient: Moderaly dissolution
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 149.82000
- LogP: -1.32270
- Merck: 3698
- Specific Rotation: -88 º (c=2,dioxane/water1:1)
- Solubility: Soluble in hot water, hot ethanol, acetic acid, methanol, pyridine and chloroform, slightly soluble in cold water and ethanol. Very slightly soluble in ether.
Esculin Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:UN 2924 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-20/21/22-34-68/20/21/22-36/37/38
- Safety Instruction: S26-S36/37/39-S45-S24/25
- FLUKA BRAND F CODES:3-10-23
- RTECS:DJ3085000
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
- Risk Phrases:R11
Esculin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001612 |
Esculin |
531-75-9 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89659-100MG |
Esculin |
531-75-9 | 100mg |
¥4488.42 | 2023-09-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 06212-100MG |
Esculin |
531-75-9 | analytical standard | 100MG |
¥890.21 | 2022-02-23 | |
| TRC | E658850-5g |
Esculin |
531-75-9 | 5g |
$ 94.00 | 2023-09-07 | ||
| TRC | E658850-10g |
Esculin |
531-75-9 | 10g |
$ 155.00 | 2023-09-07 | ||
| TRC | E658850-25g |
Esculin |
531-75-9 | 25g |
$ 316.00 | 2023-09-07 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP0566-20mg |
Esculin |
531-75-9 | 98% | 20mg |
$30 | 2023-09-20 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20989-20mg |
Esculin |
531-75-9 | ,HPLC≥98% | 20mg |
¥80.00 | 2022-01-07 | |
| ChemScence | CS-0007892-500mg |
Esculin |
531-75-9 | 99.97% | 500mg |
$55.0 | 2022-04-27 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003351-20mg |
Esculin |
531-75-9 | 20mg |
¥85 | 2024-05-23 |
Esculin Suppliers
Esculin Related Literature
-
Sona Lyndem,Upasana Hazarika,Anindita Bhatta,Vivek Prakash,Anupam Nath Jha,Atanu Singha Roy New J. Chem. 2023 47 14447
-
Lei Tian,Chengyuan Liang,Chao Fu,Taotao Qiang,Yuzhi Liu,Xingke Ju,Zhenfeng Shi,Juan Xia,Han Li Food Funct. 2020 11 9129
-
Abel Mu?iz-Mouro,Isabel M. Oliveira,Beatriz Gullón,Thelmo A. Lú-Chau,María Teresa Moreira,Juan M. Lema,Gemma Eibes RSC Adv. 2017 7 38424
-
E. Guardado Yordi,M. J. Matos,A. Pérez Martínez,A. C. Tornes,L. Santana,E. Molina,E. Uriarte Food Funct. 2017 8 2958
-
Yinan Wang,Min Zhao,Yongbo Yu,Miao Wang,Chunjie Zhao RSC Adv. 2016 6 39642
Additional information on Esculin
Professional Introduction to Esculin (CAS No: 531-75-9)
Esculin, chemically known by the compound identifier CAS No: 531-75-9, is a naturally occurring glycoside that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, derived from certain species of fungi and plants, exhibits a range of biological activities that make it a subject of intense study. The molecular structure of Esculin consists of a glucose moiety linked to a coumarin derivative, which contributes to its unique chemical properties and biological functions.
The structural complexity of Esculin has made it a valuable tool in various scientific applications. Researchers have been exploring its potential in drug development, particularly in the context of antimicrobial and anti-inflammatory agents. Recent studies have highlighted the ability of Esculin to interact with bacterial cell walls, leading to its investigation as a potential treatment against drug-resistant bacteria. This interaction mechanism is particularly intriguing and has opened new avenues for developing novel antibiotics.
In addition to its antimicrobial properties, Esculin has shown promise in the field of immunology. Studies have demonstrated that Esculin can modulate immune responses by interacting with specific immune cells. This property makes it a candidate for developing immunomodulatory therapies, which could be beneficial in treating autoimmune diseases and enhancing vaccine efficacy. The ability of Esculin to influence immune cell function is a critical area of research, as it could lead to the development of more effective immunotherapeutic strategies.
The pharmacokinetic profile of Esculin is another area that has attracted considerable interest. Research indicates that Esculin has good oral bioavailability, which suggests its potential for use in oral formulations. This characteristic is particularly advantageous for drug delivery systems, as it allows for convenient administration and improved patient compliance. Furthermore, studies have shown that Esculin can be metabolized in the liver, suggesting that it may have a relatively short half-life. Understanding these pharmacokinetic properties is essential for optimizing therapeutic dosages and minimizing potential side effects.
The chemical synthesis of Esculin has also been a focus of research efforts. Chemists have developed several synthetic pathways to produce Esculin, which has enabled researchers to obtain large quantities for experimental purposes. These synthetic methods not only provide a sustainable source of Esculin but also allow for modifications to its structure, leading to the development of derivatives with enhanced biological activity. The ability to synthesize and modify Esculin is crucial for advancing its applications in pharmaceuticals and biotechnology.
The role of Esculin in traditional medicine cannot be overlooked. For centuries, various cultures have used plants containing Esculin for medicinal purposes. Modern scientific research has begun to validate some of these traditional uses, providing evidence-based support for the therapeutic potential of Esculin. For instance, studies have shown that extracts containing Esculin can have diuretic effects, which may be beneficial in treating certain kidney conditions. Additionally, the anti-inflammatory properties of Esculin have been observed in both preclinical and clinical studies, suggesting its potential as a natural remedy for inflammatory disorders.
The future prospects of Esculin (CAS No: 531-75-9) are promising, with ongoing research exploring its applications in various fields. The development of novel drug formulations incorporating Esculin, as well as its use in combination therapies with other compounds, holds great potential for addressing complex medical conditions. As our understanding of the biological activities and mechanisms of action continues to grow, it is likely that new therapeutic applications will emerge.
In conclusion, Escelin (CAS No: 531-75-9) is a multifaceted compound with significant potential in pharmaceutical and biochemical research. Its unique chemical structure, combined with its diverse biological activities, makes it a valuable asset in the development of new drugs and therapies. As research progresses, we can expect to see further advancements in understanding and utilizing the full therapeutic potential of Escelin.